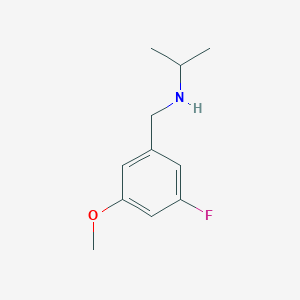
(3-Fluoro-5-methoxybenzyl)-isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-5-methoxybenzyl)-isopropylamine: is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, along with an isopropylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-methoxybenzyl)-isopropylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-5-methoxybenzyl alcohol.
Conversion to Intermediate: The alcohol is converted to 3-Fluoro-5-methoxybenzyl bromide using hydrobromic acid.
Final Product Formation: The bromide is then reacted with isopropylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyl ring or the isopropylamine side chain, potentially leading to the formation of simpler amines or hydrocarbons.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-Fluoro-5-methoxybenzaldehyde or 3-Fluoro-5-methoxybenzoic acid.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (3-Fluoro-5-methoxybenzyl)-isopropylamine can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interaction of fluorinated benzylamines with biological systems.
Medicine:
Drug Development:
Industry:
Material Science: The compound may find use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which (3-Fluoro-5-methoxybenzyl)-isopropylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, while the isopropylamine side chain can affect its solubility and transport within biological systems.
Comparación Con Compuestos Similares
- 3-Fluoro-5-methoxybenzoic acid
- 3-Fluoro-5-methoxybenzyl alcohol
- 3-Fluoro-5-methoxybenzyl bromide
Comparison:
- Unique Properties: (3-Fluoro-5-methoxybenzyl)-isopropylamine is unique due to the presence of the isopropylamine side chain, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
- Applications: While similar compounds may also be used in organic synthesis and biochemical studies, the specific structure of this compound makes it particularly valuable in drug development and material science.
Propiedades
IUPAC Name |
N-[(3-fluoro-5-methoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(2)13-7-9-4-10(12)6-11(5-9)14-3/h4-6,8,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTNAVZMVYDISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














